6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one
- 6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one
Uniqueness
6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups may enhance its solubility, stability, and biological activity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for research and industrial purposes.
Properties
IUPAC Name |
6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5S/c1-3-32-19-9-12-21(13-10-19)34(30,31)25-17-28(16-18-7-5-6-8-23(18)27)24-14-11-20(33-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISUDLBNDRMHQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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